

Application Notes & Protocols: Evaluating Prosulpride Efficacy in Preclinical Animal Models

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Compound of Interest

Compound Name: *Prosulpride*

Cat. No.: *B1197224*

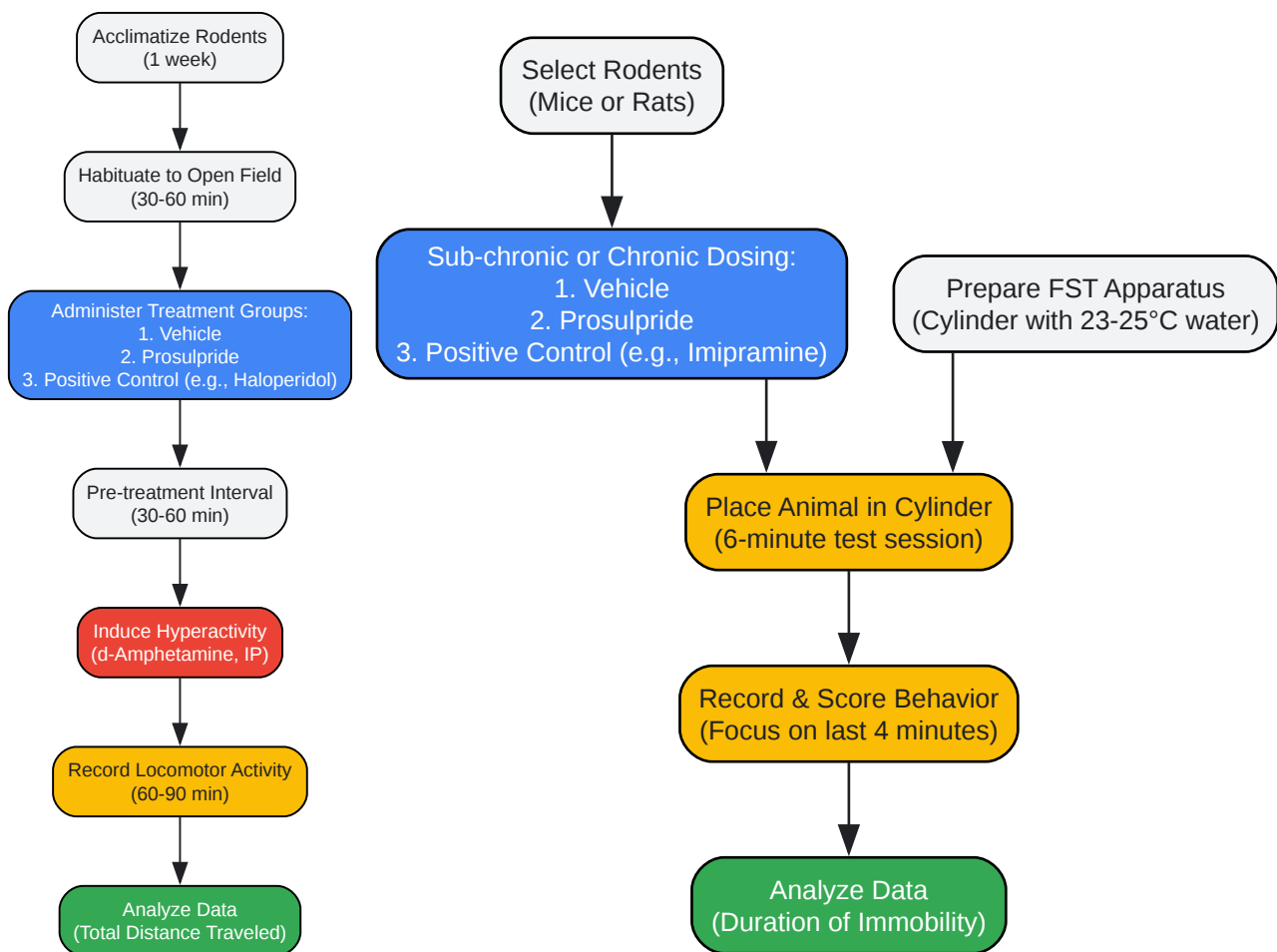
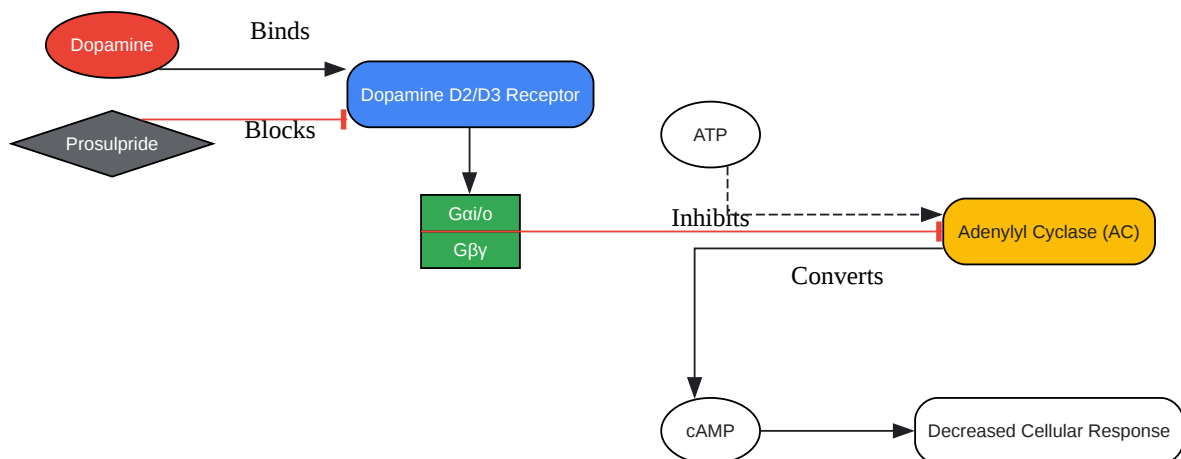
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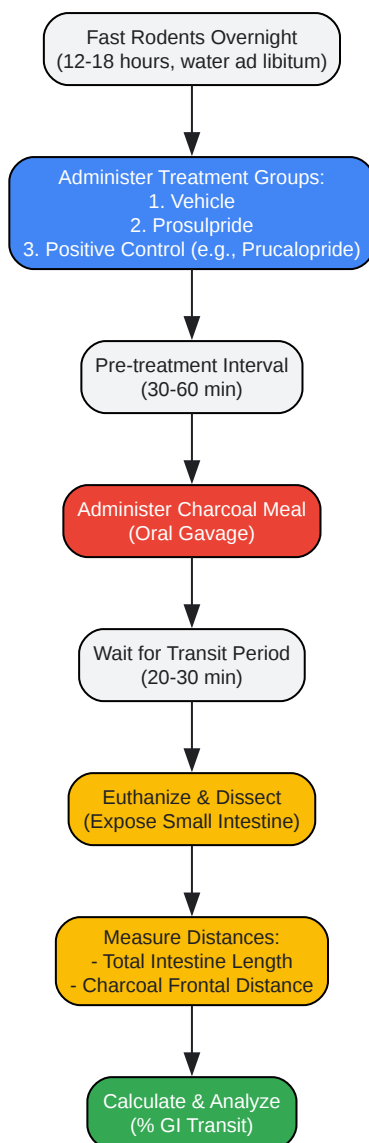
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Prosulpride** is a substituted benzamide derivative, structurally and pharmacologically related to sulpiride and amisulpride. It functions primarily as a selective antagonist of dopamine D2 and D3 receptors.[1][2] This dual antagonism underlies its therapeutic applications, which span antipsychotic, antidepressant, and gastroprokinetic effects. The evaluation of **Prosulpride**'s efficacy relies on well-established animal models that simulate the pathophysiology of these conditions. These application notes provide detailed protocols for key behavioral and physiological assays used to characterize the therapeutic potential of **Prosulpride** in rodents.

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

Prosulpride exerts its effects by blocking D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors linked to inhibitory Gαi/o proteins.[1][2] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, **Prosulpride** prevents this inhibitory signaling cascade.





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References

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- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
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